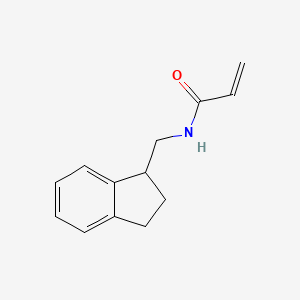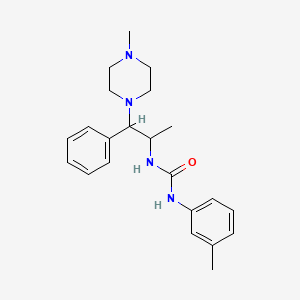
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea, also known as MP-10, is a small molecule that has been a subject of interest in scientific research due to its potential therapeutic applications. MP-10 is a urea derivative and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. This compound has also been shown to inhibit the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and β, which are involved in DNA replication. In addition, this compound has been shown to inhibit the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been shown to have low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of this compound include its poor solubility in water, which may affect its bioavailability and limit its potential therapeutic applications.
Zukünftige Richtungen
For 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea research include investigating its potential therapeutic applications, optimizing its synthesis method, further understanding its mechanism of action and biochemical and physiological effects, and developing new formulations to improve its solubility and bioavailability.
Synthesemethoden
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea can be synthesized by various methods, including the reaction of 1-phenylpropan-2-amine with 4-methylpiperazine and m-tolyl isocyanate. Other methods involve the reaction of 1-phenylpropan-2-amine with m-tolyl isocyanate and 4-methylpiperazine. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-17-8-7-11-20(16-17)24-22(27)23-18(2)21(19-9-5-4-6-10-19)26-14-12-25(3)13-15-26/h4-11,16,18,21H,12-15H2,1-3H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPPFTBVPHBACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2793604.png)
![1-(4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2793605.png)
![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide](/img/structure/B2793606.png)
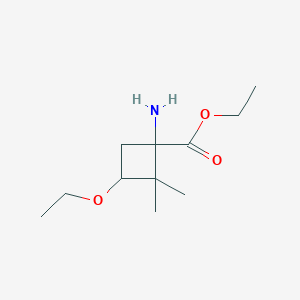
![6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2793608.png)
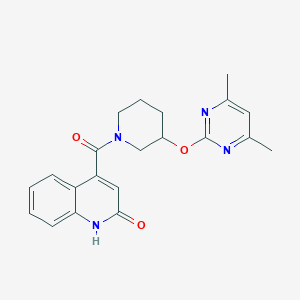
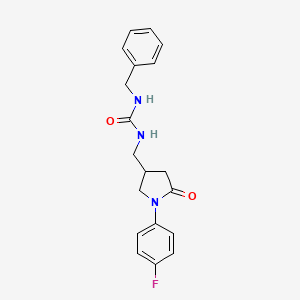
![2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine](/img/structure/B2793616.png)
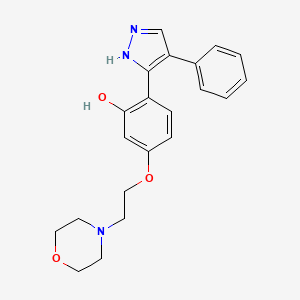
![N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2793619.png)
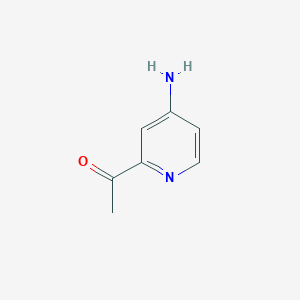

![2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid](/img/structure/B2793625.png)
